molecular formula C14H15NO2 B498563 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid CAS No. 885461-48-3

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid

Cat. No.: B498563
CAS No.: 885461-48-3
M. Wt: 229.27g/mol
InChI Key: SIZBLUIRHOCGJA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized through a multicomponent reaction involving cycloheptanone, aniline, and glyoxylic acid . The reaction typically requires a catalyst such as L-proline or Amberlite resin and is carried out in a solvent like methanol at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems .

Comparison with Similar Compounds

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for research and industrial applications.

Properties

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZBLUIRHOCGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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